2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Description

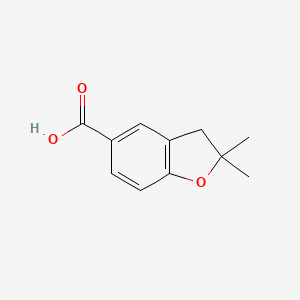

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 123656-34-8) is a bicyclic organic compound with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . The structure consists of a dihydrobenzofuran core (a fused benzene and furan ring with two hydrogenated carbons) substituted with two methyl groups at position 2 and a carboxylic acid group at position 5 (Figure 1). This compound is utilized in pharmaceutical and materials research due to its rigid bicyclic framework and functional group versatility.

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMZTWJZIRHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123656-34-8 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Phenols onto Activated Carbon-Carbon Multiple Bonds

A common laboratory synthesis involves the cyclization of phenolic compounds onto activated carbon-carbon multiple bonds, followed by base treatment to form the dihydrobenzofuran ring system. This method leverages intramolecular cyclization to construct the benzofuran core with the 2,2-dimethyl substitution pattern. Industrial adaptations optimize reaction parameters for scalability and purity, although specific industrial protocols are less documented.

Multi-Step Synthesis via Methallyl Halide and 2-Hydroxyacetophenone

A patented method describes a multi-step synthesis starting from 2-hydroxyacetophenone and methallyl halide:

- Step (a): Reaction of 2-hydroxyacetophenone with methallyl halide in the presence of an acid acceptor to form 2-acetylphenyl methallyl ether.

- Step (b): Rearrangement and cyclization of this ether to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. This can be done in one or two steps, often catalyzed by acidic materials such as pyridine.

- Step (c): Oxidation of the acetyl group to an acetoxy derivative.

- Step (d): Hydrolysis of the acetoxy group to produce 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a close analog to the target compound.

This sequence achieves high yields and purity from inexpensive starting materials, demonstrating efficiency and practicality.

Following the formation of benzofuran intermediates, reduction and hydrolysis steps are employed to convert ester or acetyl groups into the carboxylic acid functionality:

- Reduction of 2-arylbenzofuran-3-carboxylates to trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylates is typically performed using magnesium in a THF-methanol mixture at low temperatures (-15 °C), followed by quenching with ammonium chloride.

- Subsequent hydrolysis of the ester group under acidic or basic conditions yields the free carboxylic acid.

Another preparation approach involves the use of ruthenium trichloride/periodate composite catalysts to oxidize substituted hydroxybenzene derivatives, followed by reduction, chlorination, and ring closure reactions to form the dihydrobenzofuran carboxylic acid:

- Oxidation of p-amino m-allyl o-hydroxybenzene derivatives to aldehyde intermediates.

- Reduction of aldehyde radicals to hydroxyl groups.

- Chlorination using reagents such as sulfuryl chloride or N-chlorosuccinimide.

- Ring closure to form the dihydrobenzofuran ring.

- Final hydrolysis to yield 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid.

This method is noted for its simplicity, low cost, high transformation efficiency, and suitability for industrial production.

- The methallyl halide method provides a robust synthetic route with well-defined steps and catalysts, allowing for high purity and yield, suitable for laboratory synthesis and potential scale-up.

- Reduction and hydrolysis protocols using magnesium and ammonium chloride are mild and effective for converting esters to acids without degrading the benzofuran ring.

- Ruthenium-catalyzed oxidation combined with chlorination and ring closure offers a streamlined industrial process with high transformation efficiency and simple aftertreatment, making it attractive for pharmaceutical manufacturing.

- Cyclization of phenols remains a foundational approach, adaptable to various substituted phenols and reaction conditions, though industrial specifics are less documented.

The preparation of this compound involves multiple synthetic strategies, each with distinct advantages:

- Multi-step cyclization and rearrangement from 2-hydroxyacetophenone and methallyl halide provide high yields and purity.

- Reduction and hydrolysis steps are critical for functional group transformations.

- Catalytic oxidation and chlorination routes enable cost-effective industrial-scale synthesis.

- The choice of method depends on the scale, desired purity, and available starting materials.

These methods collectively offer a comprehensive toolkit for the efficient synthesis of this important benzofuran derivative.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2,3-dihydrobenzofuran-5-acetic acids, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, exhibit significant anti-inflammatory properties. A study evaluated various compounds using the carrageenan-induced edema method, revealing that the introduction of a methyl group enhanced anti-inflammatory activity. The compound alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid displayed the most potent activity in this series .

Bromo and Extra Terminal Domain Inhibitors

A notable application of 2,3-dihydrobenzofuran derivatives is their role as selective inhibitors for the Bromo and Extra Terminal (BET) family of proteins. These proteins are implicated in various diseases, including cancer. A study optimized a series of these compounds to achieve high potency and selectivity for the second bromodomain (BD2) over the first (BD1), with some compounds exhibiting up to 1000-fold selectivity. This optimization involved modifying the compound's structure to enhance solubility and reduce metabolic clearance .

Antimicrobial Agents

The benzofuran scaffold has emerged as a promising template for developing antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogens. For instance, compounds derived from benzofurans have shown potent activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The structure-activity relationship studies indicate that specific substituents on the benzofuran ring can significantly influence antimicrobial efficacy .

Diuretic Activity

Studies have also explored the diuretic properties of 2,3-dihydrobenzofuran derivatives. For example, compounds with sulfamoyl groups at the 5-position were synthesized and evaluated for their diuretic effects in animal models. Some derivatives exhibited high-ceiling diuretic activity comparable to established diuretics like furosemide. The research showed that specific modifications in the structure led to enhanced natriuretic effects .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have illustrated how variations in substituents can alter biological activity across different applications—ranging from anti-inflammatory to antimicrobial effects. For instance, introducing electron-withdrawing or electron-donating groups can significantly impact both potency and selectivity against targeted enzymes or receptors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, which can contribute to their anti-inflammatory effects . Additionally, they may interact with enzymes and receptors involved in microbial growth and cancer cell proliferation, leading to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

The following section compares the structural, physicochemical, and biological properties of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid with key analogs.

Structural and Physicochemical Properties

Table 1: Structural and Molecular Data of Dihydrobenzofuran Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 123656-34-8 | C₁₁H₁₂O₃ | 192.21 | 2,2-dimethyl; 5-carboxylic acid | Rigid bicyclic core; enhanced lipophilicity |

| 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid | 103204-80-4 | C₁₀H₁₀O₃ | 178.19 | 2-methyl; 5-carboxylic acid | Reduced steric hindrance vs. dimethyl analog |

| 2,4-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | 898746-74-2 | C₁₁H₁₂O₃ | 192.21 | 2,4-dimethyl; 5-carboxylic acid | Positional isomerism alters electronic distribution |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 93885-41-7 | C₁₀H₁₀O₄ | 194.18 | 2-carboxylic acid; 5-methoxy | Methoxy group enhances electron density |

| Fomannoxin acid (2-isopropenyl-2,3-dihydrobenzofuran-5-carboxylic acid) | 84015-64-5 | C₁₂H₁₂O₃ | 204.23 | 2-isopropenyl; 5-carboxylic acid | Bulky substituent; natural product |

| Anodendroic acid (2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid) | - | C₁₂H₁₄O₄ | 222.24 | 2-(1-hydroxy-1-methylethyl); 5-carboxylic acid | Hydrophilic hydroxyl group; plant-derived |

Key Observations :

- Steric Effects: The 2,2-dimethyl substitution in the target compound increases steric bulk compared to the mono-methyl analog (178.19 g/mol vs.

- Positional Isomerism : The 2,4-dimethyl analog (CAS 898746-74-2) shares the same molecular formula as the target compound but exhibits distinct electronic properties due to methyl group placement .

- Natural Derivatives: Fomannoxin acid and anodendroic acid feature bulkier substituents (isopropenyl, hydroxy-methylethyl) and are isolated from natural sources, highlighting structural diversity in dihydrobenzofurans .

Antiinflammatory Activity

- 2,2-Dimethyl Derivatives : highlights that α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (a close analog) exhibited potent antiinflammatory activity in carrageenan-induced edema models. The dimethyl group at position 2 enhances metabolic stability and target affinity .

Natural Product Relevance

- Anodendroic Acid: Isolated from Anodendron affine and synthesized via hydrolysis or biotransformation, this compound’s hydroxyl group enables hydrogen bonding, useful in drug design .

Biological Activity

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biochemical interactions, pharmacological potential, and applications in scientific research.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique chemical properties. Its molecular formula is , and it possesses a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.

Target Interactions

Benzofuran derivatives, including this compound, have been shown to interact with various biological targets:

- Enzymatic Inhibition : The compound exhibits inhibitory effects on enzymes such as α-glucosidase and aldose reductase, which are crucial in carbohydrate metabolism and diabetic complications.

- Cancer Cell Inhibition : Studies indicate significant anticancer activity through the inhibition of topoisomerase I and farnesyl transferase, leading to reduced cell proliferation in various cancer cell lines.

Anticancer Properties

Research has demonstrated that this compound can significantly inhibit the growth of cancer cells. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival.

- Selectivity : The compound has displayed selectivity for certain cancer types, making it a candidate for targeted therapies .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent .

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests improved bioavailability compared to other benzofuran derivatives. This is attributed to its favorable solubility and stability under physiological conditions. Enhanced bioavailability allows for effective dosing regimens in therapeutic applications.

Scientific Research

The compound is being explored across various fields:

- Pharmaceutical Development : Its potential as a therapeutic agent for cancer and infectious diseases is under investigation. Researchers are focusing on optimizing its structure to enhance efficacy and reduce toxicity .

- Material Science : Beyond biological applications, it serves as a building block in the synthesis of novel materials with specific properties .

Case Studies and Experimental Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid?

Synthesis of this compound can be approached via dihydrobenzofuran core formation followed by carboxylation. A plausible route involves:

- Core construction : Use a Friedel-Crafts alkylation or cyclization reaction with substituted phenols and ketones to form the dihydrobenzofuran scaffold. For example, 2,3-dihydrobenzofuran derivatives have been synthesized using n-BuLi and THF with substituted aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) .

- Carboxylation : Introduce the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent. High-yield oxidation methods include using KMnO₄ in acidic conditions or CrO₃ under controlled temperatures .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.

Q. How can structural characterization be performed for this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydrobenzofuran scaffold, methyl substituents, and carboxylic acid proton (δ ~12 ppm). Compare with literature data for analogous compounds (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₂O₃) and fragmentation patterns.

- IR spectroscopy : Detect the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .

Q. What biological activities are hypothesized for this compound?

While direct studies are limited, structural analogs (e.g., dihydrobenzofuran carboxylic acids) exhibit:

- Antimicrobial activity : Potential inhibition of bacterial enzymes (e.g., DNA gyrase) via carboxylate-metal ion interactions .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways, as seen in benzofuran derivatives .

- Mechanistic studies : Use molecular docking to predict binding to targets like cyclooxygenases or microbial receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key variables to test:

- Catalysts : Evaluate Lewis acids (e.g., AlCl₃) for cyclization efficiency .

- Temperature : Lower temperatures (−78°C) may reduce side reactions during lithiation steps .

- Solvent polarity : THF or DMF can stabilize intermediates in carboxylation reactions .

- Reaction monitoring : Use TLC or in-situ FTIR to track progress and adjust conditions dynamically.

Q. How can computational modeling aid in predicting reactivity or bioactivity?

- DFT calculations : Optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

- ADMET profiling : Use tools like SwissADME to predict solubility, permeability, and metabolic stability.

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Q. What stability considerations are critical for long-term storage?

- pH sensitivity : Store in neutral buffers to prevent decarboxylation.

- Light sensitivity : Use amber vials to avoid photodegradation of the dihydrobenzofuran core.

- Temperature : Store at −20°C under inert atmosphere (argon) to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.